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Cat. No.: B145695 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers encountering issues with the ethanol precipitation of small RNA fragments, such

as microRNAs (miRNAs) and small interfering RNAs (siRNAs).

Frequently Asked Questions (FAQs)
Q1: Why is my small RNA yield consistently low after ethanol precipitation?

Low recovery of small RNA is a common issue that can stem from several factors. For short

nucleic acids like miRNA, a higher volume of ethanol is often required for efficient precipitation.

[1] Additionally, the concentration of RNA in the initial sample can impact recovery; lower

concentrations are more difficult to precipitate without the aid of a carrier.[2] Incubation time

and temperature also play a crucial role, with overnight incubation at -20°C generally yielding

better results for small RNAs compared to shorter incubation times.[1]

Q2: What is the optimal amount of ethanol to use for precipitating small RNAs?

For small RNA fragments like miRNA, a higher ethanol-to-sample volume ratio is

recommended. Studies have shown that for short RNA and DNA sequences, recovery rates

increase with a greater volume of ethanol.[1] While a 2.5-fold volume of ethanol is common for

larger RNA, using a 3-fold or even 4-fold volume can significantly improve the yield of small

RNAs.[1]

Q3: Does the choice of salt and its concentration matter for small RNA precipitation?
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Yes, the type and concentration of salt are critical. Sodium acetate (NaOAc) at a final

concentration of 0.3 M is a common choice for routine RNA precipitation.[3] However, for small

nucleic acid fragments (<100 nucleotides), the addition of MgCl₂ to a final concentration of 0.01

M can enhance precipitation efficiency.[1] One study indicated that for miRNA, using MgCl₂

alone resulted in the maximum recovery rate with ethanol.[1]

Q4: Is a co-precipitant necessary for small RNA recovery?

For low concentrations of RNA, a co-precipitant, also known as a carrier, is highly

recommended to improve the recovery of small nucleic acid fragments.[2][4] Glycogen and

linear polyacrylamide (LPA) are commonly used inert carriers that co-precipitate with the RNA,

forming a more substantial and visible pellet.[4][5][6] Glycogen, in particular, has been shown

to achieve high recovery rates for miRNAs when used with ethanol.[1]

Q5: What are the optimal incubation temperature and time for precipitating small RNA?

For small nucleic acids, longer incubation at low temperatures is generally beneficial.[1]

Overnight incubation at -20°C has been shown to yield significantly higher recovery of miRNA

compared to a 2-hour incubation at the same temperature.[1] While incubation at -80°C is

sometimes used, some studies suggest it may reduce nucleic acid precipitation.[1][3]

Incubation on ice for 15-30 minutes can also be sufficient, especially for higher concentrations

of nucleic acids.[7]

Q6: How can I avoid salt contamination in my final small RNA sample?

Salt contamination can inhibit downstream applications. To minimize this, it is crucial to perform

a wash step with 70-80% cold ethanol after pelleting the RNA.[5][8] This wash step removes

residual salts that may be trapped in the pellet.[8] After the wash, it is important to carefully

remove all the supernatant and briefly air-dry the pellet to evaporate any remaining ethanol
before resuspension.[4][5]
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Problem Potential Cause Recommended Solution

Low or No RNA Pellet
Insufficient ethanol volume for

small fragments.

Increase the ethanol volume to

3-4 times the sample volume.

[1]

Low initial RNA concentration.

Add a co-precipitant like

glycogen (to a final

concentration of 1 µg/mL) or

linear polyacrylamide to aid

precipitation.[5][8]

Suboptimal incubation

conditions.

Increase incubation time. For

small RNAs, overnight

incubation at -20°C is often

optimal.[1]

Inadequate centrifugation force

or time.

For short nucleic acids, a

higher centrifugal force (up to

21,000 x g) may be required.

[1] Centrifuge for at least 15-30

minutes.[4][5]

Poor A260/A230 Ratio
Guanidinium salt carryover

from lysis buffer.

Ensure that the wash steps are

performed correctly and that

the column does not come into

contact with the flow-through.

[9]

Residual ethanol in the final

sample.

After the final wash, centrifuge

briefly again and remove any

remaining ethanol with a fine

pipette tip. Allow the pellet to

air-dry completely.

RNA Degradation RNase contamination.

Maintain an RNase-free

environment. Use certified

RNase-free reagents, tips, and

tubes. Always wear gloves.[9]

[10]
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Improper storage of RNA.

Store purified RNA at -70°C or

-80°C for long-term stability.[9]

[11]

Difficulty Resuspending Pellet Over-dried pellet.

Avoid over-drying the pellet.

Air-dry just until the ethanol

has evaporated. If necessary,

warm the resuspension buffer

slightly and pipette gently up

and down.

Large, white pellet that is

difficult to dissolve.

This may indicate excessive

salt precipitation. Ensure the

70-80% ethanol wash is

performed thoroughly to

remove salts.[8]

Quantitative Data Summary
Table 1: Effect of Ethanol Volume on Small RNA (miRNA) Recovery

Ethanol:Sample Ratio Average Recovery Rate (%)

2:1 ~59%

3:1 ~74%

4:1 ~85%

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 2: Influence of Incubation Conditions on miRNA Recovery
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Incubation Condition Average Recovery Rate (%)

-20°C Overnight 61%

4°C Overnight
~72% (for primers, data for miRNA not

specified)

-20°C for 2 hours 53%

-80°C for 5 minutes Lower recovery observed

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 3: Comparison of Salts for miRNA Precipitation with Ethanol

Salt (Final Concentration) Average Recovery Rate (%)

MgCl₂ (0.01 M) 80%

NaOAc (0.3 M)
Not specified for miRNA alone, but effective for

primers (88%)

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 4: Effect of Co-precipitants on miRNA Recovery with Ethanol

Co-precipitant Average Recovery Rate (%)

Glycogen 89%

Linear Polyacrylamide (LPA)
Not specified for miRNA, but effective for PCR

products

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]
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Protocol 1: Standard Ethanol Precipitation of Small RNA

This protocol is suitable for routine precipitation of small RNA from purified samples.

Sample Preparation: Start with an aqueous solution of RNA. If the volume is less than 200

µL, it can be helpful to add RNase-free water to reach 200 µL.[4]

Add Salt: Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.[5] Mix thoroughly.

Add Ethanol: Add 3 volumes of cold 95-100% ethanol.[1][5] Mix by inverting the tube

several times.

Incubation: Incubate the mixture at -20°C overnight for optimal recovery of small RNAs.[1]

Alternatively, incubate at -70°C for at least 30 minutes.[5]

Centrifugation: Centrifuge at 14,000-21,000 x g for 15-30 minutes at 4°C to pellet the RNA.

[1][5]

Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of cold 70-

80% ethanol to wash the pellet.[5][8]

Second Centrifugation: Centrifuge at 12,000-16,000 x g for 5 minutes at 4°C.[3][10]

Drying: Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-

dry.

Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or

buffer (e.g., 10 mM Tris-HCl, pH 7.0).[5]

Protocol 2: High-Efficiency Precipitation of Small RNA using a Co-precipitant

This protocol is optimized for low-concentration samples of small RNA.

Sample Preparation: Begin with your aqueous RNA solution.

Add Salt and Co-precipitant: Add 1/10th volume of 3 M NaOAc, pH 5.2.[5] Add 1-2 µL of an

RNase-free glycogen solution (e.g., 20 mg/mL) or linear polyacrylamide.[4][5] Mix well.
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Add Ethanol: Add 3 volumes of cold 100% ethanol.[1] Mix thoroughly by inversion.

Incubation: Incubate at -20°C overnight or at -80°C for at least 1 hour.[3]

Centrifugation: Centrifuge at high speed (≥16,000 x g) for 25-30 minutes at 4°C.[3][8]

Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% ethanol.[8]

Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C.[4]

Drying: Remove all residual ethanol. Air-dry the pellet.

Resuspension: Dissolve the pellet in a suitable volume of RNase-free buffer.
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Start: Aqueous small RNA sample

Add Salt
(e.g., 0.3M NaOAc)

Add Co-precipitant (Optional)
(e.g., Glycogen)

Add 3 Volumes of
Cold 100% Ethanol

Incubate
(-20°C Overnight)

Centrifuge (High Speed, 4°C)
to Pellet RNA

Wash Pellet with
Cold 70-80% Ethanol

Centrifuge Again

Air-Dry Pellet

Resuspend in
RNase-free Buffer

End: Purified small RNA

Click to download full resolution via product page

Caption: Workflow for small RNA ethanol precipitation.
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Low RNA Yield?
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Add a Co-precipitant
(Glycogen/LPA)
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Caption: Troubleshooting logic for low small RNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Ethanol Precipitation of
Small RNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145695#adjusting-ethanol-precipitation-for-small-rna-
fragments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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